molecular formula C16H13ClN2OS B3430041 7-Chloro-3-(2,3-dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 793716-08-2

7-Chloro-3-(2,3-dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B3430041
CAS No.: 793716-08-2
M. Wt: 316.8 g/mol
InChI Key: JEYOKZYQJOHZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-(2,3-dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a chlorine atom at the 7th position, a 2,3-dimethylphenyl group at the 3rd position, and a sulfanyl group at the 2nd position of the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(2,3-dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the 2,3-Dimethylphenyl Group: This step involves the reaction of the quinazolinone intermediate with 2,3-dimethylphenyl derivatives under suitable conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced using thiolating agents like thiourea or thiol derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The chlorine atom and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles or electrophiles such as amines, alcohols, or halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(2,3-dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
  • 7-Chloro-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
  • 7-Chloro-3-(3-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Uniqueness

7-Chloro-3-(2,3-dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the 2,3-dimethylphenyl group, in particular, may confer distinct properties compared to other similar compounds.

Properties

IUPAC Name

7-chloro-3-(2,3-dimethylphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-9-4-3-5-14(10(9)2)19-15(20)12-7-6-11(17)8-13(12)18-16(19)21/h3-8H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYOKZYQJOHZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601150654
Record name 7-Chloro-3-(2,3-dimethylphenyl)-2,3-dihydro-2-thioxo-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793716-08-2
Record name 7-Chloro-3-(2,3-dimethylphenyl)-2,3-dihydro-2-thioxo-4(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=793716-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-3-(2,3-dimethylphenyl)-2,3-dihydro-2-thioxo-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-3-(2,3-dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
Reactant of Route 2
7-Chloro-3-(2,3-dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
Reactant of Route 3
Reactant of Route 3
7-Chloro-3-(2,3-dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
Reactant of Route 4
Reactant of Route 4
7-Chloro-3-(2,3-dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
Reactant of Route 5
Reactant of Route 5
7-Chloro-3-(2,3-dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
Reactant of Route 6
Reactant of Route 6
7-Chloro-3-(2,3-dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.